A Technical Guide to Ibudilast-d7 for Research Applications
A Technical Guide to Ibudilast-d7 for Research Applications
Introduction
Ibudilast-d7 is the deuterium-labeled form of Ibudilast, a multi-faceted neuroprotective and anti-inflammatory agent.[1] In research, particularly within drug development and clinical mass spectrometry, Ibudilast-d7 serves a critical and highly specific purpose. Its primary application is as an internal standard for the precise quantification of Ibudilast in biological matrices through mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The incorporation of stable heavy isotopes, like the seven deuterium atoms in Ibudilast-d7, creates a compound that is chemically identical to the parent drug but physically distinguishable by its higher mass.[1] This characteristic is essential for accurate pharmacokinetic and metabolic studies of Ibudilast, a compound under investigation for various neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS).[3][4][5]
Physicochemical Properties
The key distinction between Ibudilast and its deuterated analog lies in their molecular weight, a direct result of replacing seven hydrogen atoms with deuterium. This mass difference is fundamental to its utility in mass spectrometry.
| Property | Ibudilast-d7 | Ibudilast (Parent Compound) |
| Formal Name | 2-(methyl-d₃)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d₄[2] | 2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one |
| Synonyms | AV 411-d7, KC-404-d7[2] | Ketas, KC-404, AV-411, MN-166[1][6] |
| Molecular Formula | C₁₄H₁₁D₇N₂O[2] | C₁₄H₁₈N₂O[6][7] |
| Molecular Weight | 237.4 g/mol [2] | 230.31 g/mol [6][7] |
| CAS Number | 2713301-45-0[2] | 50847-11-5[6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇)[2] | Not Applicable |
| Biological Half-life | Not Applicable (used as a standard) | Approximately 19 hours[6][7] |
Primary Research Application: Internal Standard in Mass Spectrometry
The gold standard for quantifying small molecules in complex samples like plasma or tissue is LC-MS. The process, however, is subject to variability during sample preparation and instrument analysis. An ideal internal standard (IS) co-elutes with the analyte and experiences the same variations, but can be independently detected. Ibudilast-d7 is an ideal IS for Ibudilast because it behaves identically during extraction and chromatography but is easily distinguished by the mass spectrometer due to its increased mass.
Caption: Workflow for quantifying Ibudilast using Ibudilast-d7 as an internal standard.
Experimental Protocol: Quantification of Ibudilast in Plasma
The following is a generalized protocol based on established methodologies for small molecule quantification.[8]
-
Preparation of Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Ibudilast. Add a fixed, known concentration of Ibudilast-d7 to each standard and to the unknown samples.
-
Sample Preparation:
-
To 100 µL of plasma (standard or unknown sample), add 300 µL of acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Elution: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compounds.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is preferred for its high selectivity and sensitivity.
-
MRM Transitions (example):
-
Ibudilast: Monitor the transition of the parent ion (m/z ~231) to a specific product ion.
-
Ibudilast-d7: Monitor the transition of its parent ion (m/z ~238) to its corresponding product ion.
-
-
-
Quantification:
-
Integrate the peak areas for both the Ibudilast and Ibudilast-d7 MRM transitions.
-
Calculate the ratio of the Ibudilast peak area to the Ibudilast-d7 peak area.
-
Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Ibudilast in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Ibudilast: The Parent Compound's Mechanism of Action
To appreciate the context of Ibudilast-d7's use, it is essential to understand the pharmacological activity of Ibudilast. It is a pleiotropic drug with several known mechanisms of action that contribute to its anti-inflammatory and neuroprotective effects.[6][9] It readily crosses the blood-brain barrier, allowing it to act directly within the central nervous system.[3][9]
The primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: Ibudilast is a non-selective inhibitor of several PDE enzymes, particularly PDE3, PDE4, PDE10, and PDE11.[10] By inhibiting PDE4 in immune and neural cells, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger.[9] Elevated cAMP levels lead to a reduction in the production of pro-inflammatory cytokines.[5]
-
Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast inhibits the activation of TLR4, a key receptor in the innate immune response that is activated by stress and pathogen-associated signals.[9][11] This inhibition can occur through the upregulation of IRAK3, a negative regulator of the TLR4 pathway, which in turn prevents the activation of downstream inflammatory cascades involving TRAF6 and NFκB.[11]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: Ibudilast also inhibits MIF, a pro-inflammatory cytokine involved in a broad range of inflammatory conditions.[9]
These actions collectively lead to the suppression of glial cell activation, a reduction in pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6), and an increase in the production of neurotrophic factors that support neuronal survival and repair.[9][10]
Caption: Key signaling pathways modulated by Ibudilast.
Quantitative Biological Data of Ibudilast
The following table summarizes key quantitative measures of Ibudilast's biological activity, providing insight into its potency and selectivity. This data is crucial for designing and interpreting studies for which Ibudilast-d7 would be used as a quantification tool.
| Target | Activity Metric | Value | Reference |
| PDE Isoforms | |||
| PDE4A | IC₅₀ | 54 nM | [2] |
| PDE4B | IC₅₀ | 65 nM | [2] |
| PDE4D | IC₅₀ | 166 nM | [2] |
| PDE4C | IC₅₀ | 239 nM | [2] |
| PDE3A | IC₅₀ | 1,600 nM | [2] |
| PDE3B | IC₅₀ | 2,700 nM | [2] |
| PDE5A | IC₅₀ | 3,510 nM | [2] |
| PDE1, PDE7A, PDE7B, PDE9A | IC₅₀ | ≥10,000 nM | [2] |
| Inflammatory Mediators | |||
| TNF-α Production (LPS-induced) | IC₅₀ | 6.2 µM | [2] |
| Leukotriene B₄ Production (fMLP-induced) | IC₅₀ | 2.5 µM | [2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Ibudilast | MS Trust [mstrust.org.uk]
- 5. What is Ibudilast used for? [synapse.patsnap.com]
- 6. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 10. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]
- 11. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
